An In-depth Technical Guide to 1-Benzyl-(R)-Propylamine: Chemical Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Benzyl-(R)-Propylamine: Chemical Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl-(R)-Propylamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document delves into its chemical structure, physical and spectroscopic properties, and outlines a detailed methodology for its synthesis and chiral resolution.
Introduction and Chemical Identity
1-Benzyl-(R)-Propylamine, systematically named (2S)-1-phenylbutan-2-amine, is a primary amine featuring a stereocenter, rendering it a valuable chiral building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its structural similarity to phenethylamines, a class of compounds with known biological activities, makes it a subject of interest for drug discovery and development.[2][3]
The precise three-dimensional arrangement of substituents around the chiral center is crucial for its interaction with biological targets, a fundamental concept in the development of stereochemically pure active pharmaceutical ingredients (APIs).
Table 1: Chemical Identifiers for 1-Benzyl-(R)-Propylamine
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-1-phenylbutan-2-amine | Inxight Drugs[4] |
| Common Name | 1-Benzyl-(R)-Propylamine | |
| Synonyms | (S)-1-Phenyl-2-butanamine, α-Ethylphenethylamine | PubChem[5] |
| CAS Number | 30543-90-9 | Inxight Drugs[4] |
| Molecular Formula | C₁₀H₁₅N | PubChem[5] |
| Molecular Weight | 149.23 g/mol | PubChem[5] |
| Canonical SMILES | CCN | Inxight Drugs[4] |
| InChIKey | IOLQWLOHKZENDW-JTQLQIEISA-N | Inxight Drugs[4] |
Chemical Structure and Physicochemical Properties
The structure of 1-Benzyl-(R)-Propylamine consists of a butyl amine backbone with a phenyl substituent at the 1-position and the amine group at the chiral 2-position. The "(R)" or "(S)" designation depends on the Cahn-Ingold-Prelog priority rules, with the IUPAC name (2S)-1-phenylbutan-2-amine indicating the specific stereochemistry.
Table 2: Computed and Experimental Physicochemical Properties
| Property | Value | Data Type | Source(s) |
| XLogP3 | 2.3 | Computed | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[5] |
| Hydrogen Bond Acceptor Count | 1 | Computed | PubChem[5] |
| Rotatable Bond Count | 3 | Computed | PubChem[5] |
| Topological Polar Surface Area | 26 Ų | Computed | PubChem[5] |
| Boiling Point | Not Experimentally Determined | - | |
| Melting Point | Not Applicable (Liquid at STP) | - | |
| Density | Not Experimentally Determined | - | |
| Solubility | Expected to be soluble in organic solvents. | Inferred | |
| Optical Rotation, [α]D | Not Experimentally Determined | - |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 1-Benzyl-(R)-Propylamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution. A common and efficient method for the initial synthesis is the reductive amination of a corresponding ketone.
Synthesis of Racemic 1-Benzylpropylamine via Reductive Amination
Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[6] In this case, 1-phenyl-2-butanone serves as the precursor. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the desired amine.[7][8]
Caption: Workflow for the synthesis of racemic 1-Benzylpropylamine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-2-butanone (1 equivalent) in a suitable solvent such as methanol.
-
Amine Source: Add a solution of ammonia in methanol (excess, e.g., 7 equivalents) to the flask.
-
Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents), portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and wash with an organic solvent like diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12. Extract the amine product into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-benzylpropylamine. Further purification can be achieved by distillation or column chromatography.
Chiral Resolution using Tartaric Acid
The separation of the racemic mixture into its constituent enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent.[9] (+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines.[10][11] The resulting diastereomeric salts, (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate, exhibit different solubilities, allowing for their separation by fractional crystallization.[12]
Caption: Workflow for the chiral resolution of 1-Benzylpropylamine.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-benzylpropylamine (1 equivalent) in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same hot solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a strong base (e.g., 10% NaOH solution) until the pH is strongly basic.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Characterization: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine. The enantiomeric excess (ee) should be determined by chiral HPLC or by measuring the optical rotation.[11]
-
Recovery of the Other Enantiomer: The filtrate from the crystallization step contains the more soluble diastereomeric salt and can be treated in a similar manner with a strong base to recover the other enantiomer.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 1-Benzyl-(R)-Propylamine are not widely published. The following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the protons of the phenyl group.
-
Benzylic Protons (CH₂): A multiplet around δ 2.5-2.8 ppm, integrating to 2H.
-
Methine Proton (CH): A multiplet around δ 2.9-3.2 ppm, integrating to 1H.
-
Methylene Protons (CH₂ of propyl): A multiplet around δ 1.4-1.6 ppm, integrating to 2H.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide range (δ 1.0-3.0 ppm), integrating to 2H. Its position is dependent on concentration and solvent.
-
Methyl Protons (CH₃): A triplet around δ 0.9 ppm, integrating to 3H.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Signals in the region of δ 126-140 ppm.
-
Benzylic Carbon (CH₂): A signal around δ 40-45 ppm.
-
Methine Carbon (CH): A signal around δ 50-55 ppm.
-
Methylene Carbon (CH₂ of propyl): A signal around δ 25-30 ppm.
-
Methyl Carbon (CH₃): A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: Two characteristic peaks for a primary amine in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
N-H Bend (Scissoring): An absorption band around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak at m/z = 149, corresponding to the molecular weight of the compound.
-
Major Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another significant fragmentation would be the loss of an ethyl group, leading to a peak at m/z = 120.
Applications in Drug Development
Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals.[1] The stereochemistry of these amines is often critical for the efficacy and safety of the final drug product. 1-Benzyl-(R)-Propylamine, as a specific enantiomer, can be utilized in several ways:
-
Chiral Auxiliary: It can be used to introduce chirality into a molecule and then later removed.
-
Direct Incorporation: It can be directly incorporated into the final structure of a drug molecule, where its specific stereochemistry is essential for binding to a biological target.
-
Precursor for More Complex Molecules: It serves as a starting material for the synthesis of more elaborate chiral structures.
The phenethylamine scaffold is present in many centrally active agents, suggesting that derivatives of 1-Benzyl-(R)-Propylamine could be explored for their potential neurological or physiological effects.[2][3]
Safety and Handling
As with all amines, 1-Benzyl-(R)-Propylamine should be handled with appropriate safety precautions.[5][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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